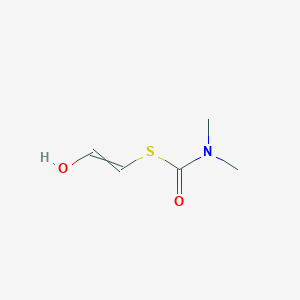
S-(2-Hydroxyethenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Hydroxyethenyl) dimethylcarbamothioate: is a chemical compound with the molecular formula C5H9NO2S. It is known for its unique chemical structure and potential biological activities . The compound is characterized by its canonicalized structure, with a monoisotopic mass of 147.03539970 and a topological polar surface area of 65.8 .
Preparation Methods
The synthesis of S-(2-Hydroxyethenyl) dimethylcarbamothioate involves specific reaction conditions and routes. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
S-(2-Hydroxyethenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-(2-Hydroxyethenyl) dimethylcarbamothioate has garnered attention in various fields of scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-Hydroxyethenyl) dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
S-(2-Hydroxyethenyl) dimethylcarbamothioate can be compared with other similar compounds, such as:
S-(2-Hydroxyethyl) dimethylcarbamothioate: Similar in structure but with slight variations in the hydroxy group positioning.
S-(2-Hydroxypropyl) dimethylcarbamothioate: Another analog with a different alkyl chain length.
Properties
CAS No. |
919477-08-0 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
S-(2-hydroxyethenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NO2S/c1-6(2)5(8)9-4-3-7/h3-4,7H,1-2H3 |
InChI Key |
WUMJULYGVIXHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


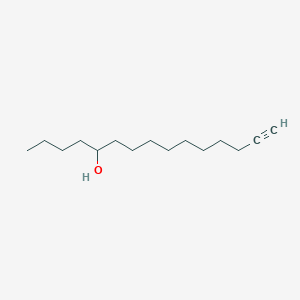
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
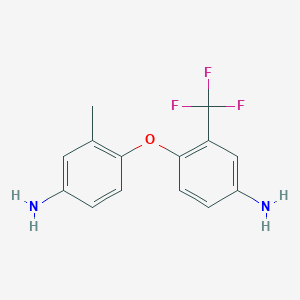
propanedinitrile](/img/structure/B14198985.png)

![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
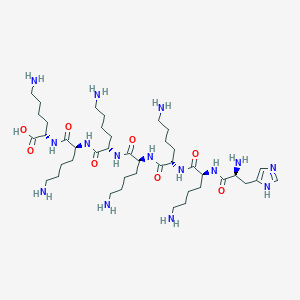
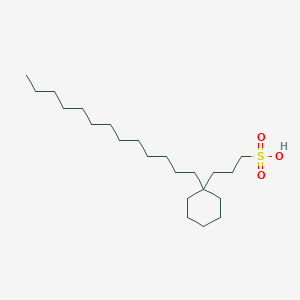
![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
